(([1-(Bromomethyl)-4-methylcyclohexyl]oxy)methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(([1-(Bromomethyl)-4-methylcyclohexyl]oxy)methyl)benzene: is an organic compound that features a benzene ring attached to a cyclohexane ring through an oxygen atom The cyclohexane ring is substituted with a bromomethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (([1-(Bromomethyl)-4-methylcyclohexyl]oxy)methyl)benzene typically begins with the preparation of 1-(Bromomethyl)-4-methylcyclohexanol.
Reaction with Benzyl Alcohol: The 1-(Bromomethyl)-4-methylcyclohexanol is then reacted with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in optimizing reaction conditions and scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromomethyl group in (([1-(Bromomethyl)-4-methylcyclohexyl]oxy)methyl)benzene can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Major Products Formed:
Substitution: Amines, ethers, thioethers.
Oxidation: Carboxylic acids, ketones.
Reduction: Methyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: (([1-(Bromomethyl)-4-methylcyclohexyl]oxy)methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can be used as a ligand in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Biology:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly in targeting specific biological pathways.
Bioconjugation: It can be used to modify biomolecules such as proteins and nucleic acids for various biological applications.
Medicine:
Therapeutic Agents: Research is ongoing to explore the potential of this compound as a therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Agrochemicals: It may be used in the synthesis of agrochemicals for crop protection and pest control.
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action of (([1-(Bromomethyl)-4-methylcyclohexyl]oxy)methyl)benzene depends on its specific application. In drug development, it may interact with specific enzymes or receptors to modulate biological pathways. For example, it could inhibit the activity of a particular enzyme involved in disease progression or bind to a receptor to trigger a therapeutic response.
Vergleich Mit ähnlichen Verbindungen
(([1-(Chloromethyl)-4-methylcyclohexyl]oxy)methyl)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(([1-(Hydroxymethyl)-4-methylcyclohexyl]oxy)methyl)benzene: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
(([1-(Methoxymethyl)-4-methylcyclohexyl]oxy)methyl)benzene: Similar structure but with a methoxymethyl group instead of a bromomethyl group.
Uniqueness: The presence of the bromomethyl group in (([1-(Bromomethyl)-4-methylcyclohexyl]oxy)methyl)benzene imparts unique reactivity compared to its analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the compound’s specific structure may confer unique biological activity, making it a potential candidate for drug development and other scientific research applications.
Eigenschaften
Molekularformel |
C15H21BrO |
---|---|
Molekulargewicht |
297.23 g/mol |
IUPAC-Name |
[1-(bromomethyl)-4-methylcyclohexyl]oxymethylbenzene |
InChI |
InChI=1S/C15H21BrO/c1-13-7-9-15(12-16,10-8-13)17-11-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 |
InChI-Schlüssel |
JQGXQTNQAZPPOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)(CBr)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.